molecular formula C13H20N4O B11866051 2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11866051
M. Wt: 248.32 g/mol
InChI Key: GRJGZXDRQILXQX-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrrolidine with a suitable quinazolinone precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various tetrahydroquinazolinone derivatives.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific structural features and potential biological activities. Its combination of a quinazolinone core with an aminopyrrolidine moiety provides a distinct scaffold for drug development and other applications.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-7-6-9(14)8-17/h9H,2-8,14H2,1H3

InChI Key

GRJGZXDRQILXQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCCC2)N=C1N3CCC(C3)N

Origin of Product

United States

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